2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is 1S/C7H8ClNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11) . This indicates the presence of a thiazole ring substituted with a chlorine atom and an isopropyl group, along with a carboxylic acid group .Physical And Chemical Properties Analysis
The compound has a melting point of 209-212°C . Other physical and chemical properties such as density (1.4±0.1 g/cm3), boiling point (349.6±44.0 °C at 760 mmHg), vapour pressure (0.0±0.8 mmHg at 25°C), and flash point (165.2±28.4 °C) are also reported .Scientific Research Applications
Organic Synthesis
One of the primary applications of thiazole derivatives is in organic synthesis. For example, the development of synthetic methods for biologically active compounds often involves intermediates such as thiazole carboxylic acids. A study highlighted a rapid synthetic method for an important intermediate, which could be synthesized from commercially available diethyl oxalate, showcasing the importance of thiazole derivatives in facilitating the synthesis of complex molecules (Tu Yuanbiao et al., 2016).
Crystal Structure Analysis
Thiazole derivatives also play a significant role in crystallography. The crystal structure of compounds incorporating thiazole rings, such as febuxostat (a known medication), has been studied to understand their molecular arrangements and interactions. These studies often reveal the supramolecular chains and π–π stacking interactions between thiazole and other molecular features, providing insights into the molecular basis of their biological activities (Min Wu et al., 2015).
Novel Amino Acid Synthesis
Research into the synthesis of rare sugars and amino acids showcases the versatility of thiazole derivatives. One study described the synthesis of aceric acid, a branched-chain sugar found in complex pectic polysaccharides, demonstrating the role of thiazole derivatives in the synthesis of novel biological molecules (Nigel A. Jones et al., 2005).
Development of Heterocyclic γ-Amino Acids
Thiazole derivatives have been utilized to develop new classes of constrained heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins. This application is crucial for designing molecules with potential therapeutic effects, showcasing the contribution of thiazole derivatives to medicinal chemistry (L. Mathieu et al., 2015).
Antimicrobial Activities
Moreover, thiazole derivatives have been designed and synthesized with the aim of exploring their biological activities. Some of these compounds have shown promising fungicidal and antivirus activities, indicating their potential as new agents for fungi and virus control (Li Fengyun et al., 2015).
Safety And Hazards
The compound is classified as an irritant . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGWUKMKNIMSOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377287 | |
Record name | 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
886360-70-9 | |
Record name | 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.